molecular formula C9H13N B8367924 2-(2-Cyclopropylethyl)pyrrole

2-(2-Cyclopropylethyl)pyrrole

Cat. No. B8367924
M. Wt: 135.21 g/mol
InChI Key: DLGAUSAKOKGCPM-UHFFFAOYSA-N
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Patent
US04243672

Procedure details

A solution of cis-/trans-2-(2-cyclopropylvinyl)-pyrrole (1.7 g., 0.073 mole) in ethanol (100 ml.) was hydrogenated over 10% palladium on charcoal at room temperature and 3.5 kg./cm2 (50 p.s.i.). The solution was filtered, the solvent evaporated and the residue distilled to give the required 2-(2-cyclopropylethyl)pyrrole as an oil (4.93 g.), B.P. 100°-103°./13 mm.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1(/[CH:4]=[CH:5]/[C:6]2[NH:7][CH:8]=[CH:9][CH:10]=2)[CH2:3][CH2:2]1>C(O)C.[Pd]>[CH:1]1([CH2:4][CH2:5][C:6]2[NH:7][CH:8]=[CH:9][CH:10]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(CC1)/C=C/C=1NC=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CCC=1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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